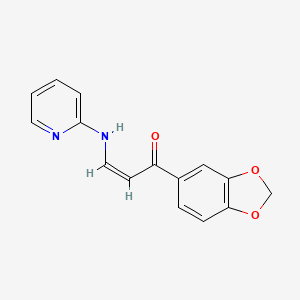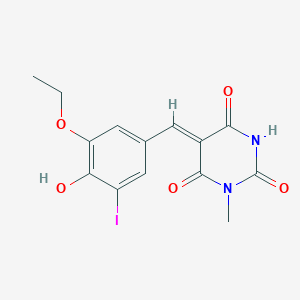
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PDP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to inflammatory sites. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one. One area of interest is the development of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another area of interest is the investigation of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one as a potential anti-cancer agent, particularly for the treatment of breast and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one and optimize its therapeutic potential.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been extensively studied for its potential as a therapeutic agent. In particular, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12(6-8-17-15-3-1-2-7-16-15)11-4-5-13-14(9-11)20-10-19-13/h1-9H,10H2,(H,16,17)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGVPLBHSGBKM-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,4R)-4-(dimethylamino)-1-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}pyrrolidine-2-carboxylate](/img/structure/B3903279.png)
![4-{5-(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3903281.png)
![methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3903283.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903287.png)

![ethyl 7-methyl-3-oxo-5-phenyl-2-(2-quinolinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903308.png)
![4-{[6-(ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B3903315.png)
![3-bromo-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3903317.png)

![6-chloro-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3903325.png)
![2-{[methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B3903327.png)
![1-(4-fluorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B3903342.png)
![N'-[2-(trifluoromethyl)benzylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B3903343.png)
